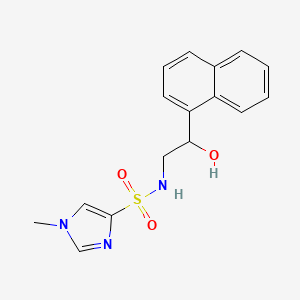

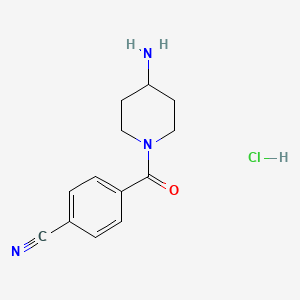

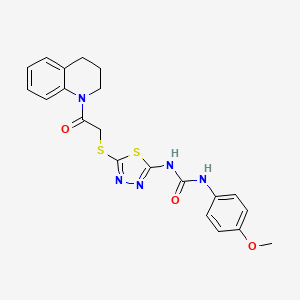

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, commonly known as HN1, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX). It is a sulfonamide derivative that has been extensively studied for its potential use in cancer therapy. CA IX is a transmembrane protein that is overexpressed in many types of solid tumors, making it an attractive target for cancer treatment.

Applications De Recherche Scientifique

Fluorescent Probe for Protein Binding

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe, indicating minimal fluorescence in water but strong fluorescence when bound to proteins. This spectral property facilitates the indirect measurement of the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin, offering a simple, sensitive, and rapid method to understand the hydrophobic nature of binding mechanisms, emphasizing the aromatic ring's primary role in binding over the aliphatic side chain (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Fluorescence Sensing and Imaging

A naphthalene-based sulfonamide Schiff base has been identified as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This development facilitates intracellular detection of Al3+ in cultured Vero cells, showcasing the bio-compatibility of sulfonamide derivatives and their non-mutagenicity, contributing significantly to biological and chemical sensing applications (S. Mondal, Anup Kumar Bhanja, D. Ojha, T. Mondal, Debprasad Chattopadhyay, C. Sinha, 2015).

Drug Metabolism Studies

The biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator LY451395 has been extensively studied for its metabolism in preclinical species. A microbial-based surrogate biocatalytic system was employed to produce mammalian metabolites of LY451395, which were isolated in milligram quantities for structural characterization, demonstrating the compound's potential in enhancing AMPA receptors and its application in neurological research (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, P. Kulanthaivel, 2006).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-19-10-16(17-11-19)23(21,22)18-9-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,10-11,15,18,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHKKGGFCNXXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2770118.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770124.png)

![2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2770125.png)

![2-(3,4-Dimethylphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2770127.png)

![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)

![methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2770137.png)